Non-2-en-4-ynoic acid
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Overview
Description
Non-2-en-4-ynoic acid is an organic compound with the molecular formula C9H12O2 It is characterized by the presence of both a double bond and a triple bond within its structure, making it a unique member of the enynoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-2-en-4-ynoic acid can be synthesized through several methods. One common approach involves the conjugate addition of alkynyl-lithium reagents to diethyl ethoxymethylenemalonate, followed by simultaneous saponification and 1,2-elimination of ethanol from the intermediate adducts in the presence of ethanolic potassium hydroxide . This method provides a practical route to obtain substituted propargylidenemalonic acids, which can then be cyclized to yield the desired enynoic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of alkynyl-lithium reagents suggest that scalable methods could be developed based on the laboratory-scale synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Non-2-en-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated products.
Substitution: The presence of both double and triple bonds allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
Non-2-en-4-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Non-2-en-4-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds provide sites for nucleophilic and electrophilic attacks, allowing the compound to interact with different molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites or altering their conformation.
Comparison with Similar Compounds
Non-2-en-4-ynoic acid can be compared with other enynoic acids, such as Hex-2-en-4-ynoic acid While both compounds contain double and triple bonds, their chain lengths and specific functional groups differ, leading to variations in reactivity and applications
List of Similar Compounds
- Hex-2-en-4-ynoic acid
- Propiolic acid
- 4-Hydroxy-non-2-ynoic acid
Properties
CAS No. |
74177-08-5 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
non-2-en-4-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-4H2,1H3,(H,10,11) |
InChI Key |
DXTAOHVZICGRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC(=O)O |
Origin of Product |
United States |
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